molecular formula C17H19N3O2 B2412935 4-(3-aminopropyl)-5-(3-methoxy-2-naphthyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 881040-86-4

4-(3-aminopropyl)-5-(3-methoxy-2-naphthyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B2412935
M. Wt: 297.358
InChI Key: RUYFZUFLMNZUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-aminopropyl)-5-(3-methoxy-2-naphthyl)-1,2-dihydro-3H-pyrazol-3-one, commonly known as AMN082, is a selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). It is a small molecule that has been extensively studied for its potential therapeutic applications in various neurological disorders, such as anxiety, depression, and schizophrenia.

Scientific Research Applications

Anti-Proliferative Activity

A study conducted by Al‐Sehemi et al. (2017) explored the anti-proliferative activity of novel naproxen derivatives, which are structurally similar to 4-(3-aminopropyl)-5-(3-methoxy-2-naphthyl)-1,2-dihydro-3H-pyrazol-3-one. The derivatives were synthesized and characterized, and their biological activities were evaluated against MCF-7 cells. The study emphasized the influence of electron withdrawing and donating groups on biological activity, revealing that certain derivatives demonstrated strong anti-proliferative activity (Al‐Sehemi et al., 2017).

Analgesic Activity

In research by Takagi et al. (1987), derivatives of 4-amino-1,2-dihydro-5-(2-hydroxyphenyl)-3H-pyrazol-3-ones, which are structurally related to the compound , were synthesized and evaluated for their analgesic activity. The study found that these compounds exhibited superior analgesic activity compared to aminopyrine, a known pain reliever (Takagi et al., 1987).

Fluorescent Chemosensor Development

Asiri et al. (2018) reported on the synthesis of a compound similar to 4-(3-aminopropyl)-5-(3-methoxy-2-naphthyl)-1,2-dihydro-3H-pyrazol-3-one, which was used as a fluorescent chemosensor. This compound demonstrated high selectivity and sensitivity for detecting Al3+ ions, indicating potential applications in chemical sensing technologies (Asiri et al., 2018).

Corrosion Inhibition

Emregül and Hayvalı (2006) studied a Schiff base derivative, similar to the compound of interest, for its potential in inhibiting steel corrosion in acidic environments. The study revealed that the synthesized compound significantly retarded the corrosion rate, suggesting potential applications in material science and engineering (Emregül & Hayvalı, 2006).

Antibacterial and Antifungal Screening

Goel et al. (2014) synthesized pyrazole derivatives, structurally akin to 4-(3-aminopropyl)-5-(3-methoxy-2-naphthyl)-1,2-dihydro-3H-pyrazol-3-one, and evaluated their antibacterial and antifungal properties. The compounds showed considerable antifungal activity, highlighting their potential in developing new antimicrobial agents (Goel et al., 2014).

properties

IUPAC Name

4-(3-aminopropyl)-5-(3-methoxynaphthalen-2-yl)-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-22-15-10-12-6-3-2-5-11(12)9-14(15)16-13(7-4-8-18)17(21)20-19-16/h2-3,5-6,9-10H,4,7-8,18H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYFZUFLMNZUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C3=C(C(=O)NN3)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminopropyl)-5-(3-methoxynaphthalen-2-yl)-1,2-dihydropyrazol-3-one

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